

An In-Depth Technical Guide to 1,6-Dimethoxyhexane: Discovery and History

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,6-Dimethoxyhexane

Cat. No.: B077691

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of **1,6-dimethoxyhexane**, a saturated dialkyl ether. Due to the absence of a singular, seminal discovery paper, this document outlines its likely historical synthesis through the well-established Williamson ether synthesis, a cornerstone of organic chemistry since the mid-19th century. This guide presents detailed physicochemical properties, a plausible historical experimental protocol for its preparation, and a visual representation of the synthetic pathway. The content is tailored for researchers, scientists, and professionals in drug development who may utilize such molecules as solvents, intermediates, or reference compounds.

Introduction

1,6-Dimethoxyhexane, also known as hexamethylene glycol dimethyl ether, is a simple, acyclic ether. While not a compound of major historical significance in its own right, its structural class—dialkoxyalkanes—has been accessible to chemists since the development of fundamental ether synthesis methodologies. Its utility in modern chemistry is primarily as a solvent or a building block in more complex molecular architectures. This guide will delve into the historical context of its synthesis and provide a detailed summary of its known properties.

Discovery and Historical Context

A definitive record of the first synthesis and isolation of **1,6-dimethoxyhexane** is not prominent in the historical chemical literature. However, its synthesis is a straightforward application of the Williamson ether synthesis, which was developed by Alexander William Williamson in 1850.[\[1\]](#) [\[2\]](#) This reaction, involving the reaction of an alkoxide with an alkyl halide, provided a general and versatile method for the preparation of both symmetrical and unsymmetrical ethers and was crucial in proving the structure of ethers.[\[1\]](#)[\[2\]](#)

Given the availability of 1,6-hexanediol and methylating agents in the late 19th and early 20th centuries, it is highly probable that **1,6-dimethoxyhexane** was first prepared via the Williamson ether synthesis. This method would involve the double alkylation of 1,6-hexanediol.

Physicochemical Properties

A summary of the key quantitative data for **1,6-dimethoxyhexane** is presented in the table below. This data is compiled from various chemical databases and commercial suppliers.

Property	Value	Reference(s)
Molecular Formula	$C_8H_{18}O_2$	
Molecular Weight	146.23 g/mol	
CAS Number	13179-98-1	
Appearance	Colorless to almost colorless clear liquid	
Boiling Point	182-183 °C	
Density	0.851 g/mL at 25 °C	
Refractive Index	$n_{20/D}$ 1.415	
Flash Point	157 °F (69.4 °C)	
Vapor Pressure	2.11 mmHg at 25°C	

Historical Synthesis Methodology: The Williamson Ether Synthesis

The following section details a plausible experimental protocol for the synthesis of **1,6-dimethoxyhexane** based on the principles of the Williamson ether synthesis, as it would have been performed in a historical context.

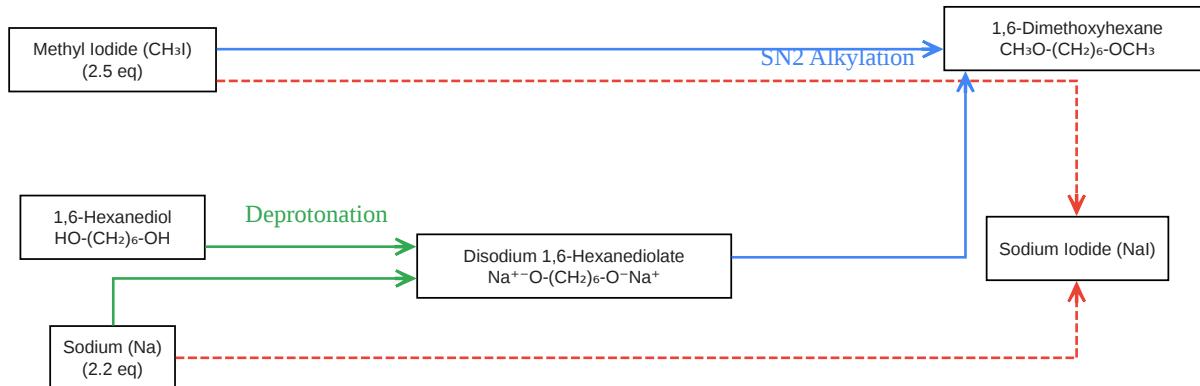
Reaction Principle

The synthesis involves the deprotonation of 1,6-hexanediol using a strong base to form the dialkoxide, which then acts as a nucleophile in a double SN2 reaction with a methylating agent, such as a methyl halide or dimethyl sulfate.

Experimental Protocol

Materials:

- 1,6-hexanediol
- Sodium metal (or another strong base such as sodium hydride)
- Anhydrous diethyl ether (or another suitable inert solvent)
- Methyl iodide (or dimethyl sulfate)
- Water
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate


Procedure:

- **Alkoxide Formation:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, a suspension of sodium metal (2.2 equivalents) in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon). A solution of 1,6-hexanediol (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the suspension with vigorous stirring. The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the disodium salt of 1,6-hexanediol.

- Alkylation: The reaction mixture is cooled in an ice bath. Methyl iodide (2.5 equivalents) is then added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature overnight.
- Work-up: The reaction is quenched by the slow, careful addition of water to decompose any unreacted sodium metal. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and then with a saturated sodium chloride solution.
- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. The crude **1,6-dimethoxyhexane** is then purified by fractional distillation under atmospheric pressure.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the Williamson ether synthesis for preparing **1,6-dimethoxyhexane** from 1,6-hexanediol.

[Click to download full resolution via product page](#)

Williamson ether synthesis of **1,6-dimethoxyhexane**.

Conclusion

While the specific "discovery" of **1,6-dimethoxyhexane** is not a landmark event in chemical history, its synthesis is a classic illustration of the Williamson ether synthesis. This guide provides a thorough compilation of its known properties and a detailed, plausible historical method for its preparation. For researchers and professionals, understanding the fundamental synthesis and properties of such foundational molecules is essential for their application in modern chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,6-Dimethoxyhexane: Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077691#discovery-and-history-of-1-6-dimethoxyhexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com